molecular formula C7H4BrClN2O2S B13455545 8-Bromoimidazo[1,2-a]pyridine-3-sulfonyl chloride CAS No. 2920142-05-6

8-Bromoimidazo[1,2-a]pyridine-3-sulfonyl chloride

Cat. No.: B13455545
CAS No.: 2920142-05-6
M. Wt: 295.54 g/mol
InChI Key: ZEKZWIABZQWDFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Bromoimidazo[1,2-a]pyridine-3-sulfonyl chloride is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of a bromine atom at the 8th position and a sulfonyl chloride group at the 3rd position of the imidazo[1,2-a]pyridine ring. It is of significant interest in medicinal chemistry and organic synthesis due to its potential biological activities and its utility as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromoimidazo[1,2-a]pyridine-3-sulfonyl chloride typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. One common method includes the bromination of imidazo[1,2-a]pyridine followed by sulfonylation. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions. The sulfonylation step involves the reaction of the brominated intermediate with chlorosulfonic acid or sulfuryl chloride to introduce the sulfonyl chloride group .

Industrial Production Methods

For industrial-scale production, the process may involve continuous flow techniques to ensure better control over reaction conditions and to enhance yield and purity. The use of phosphorus pentachloride in the presence of pyridine-3-sulfonic acid has been reported as an efficient method for producing sulfonyl chlorides .

Chemical Reactions Analysis

Types of Reactions

8-Bromoimidazo[1,2-a]pyridine-3-sulfonyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution Reactions: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.

    Oxidation and Reduction Reactions: The bromine atom can participate in oxidation and reduction reactions, altering the electronic properties of the molecule.

    Coupling Reactions: The compound can undergo coupling reactions with various aryl or alkyl groups to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. Reactions are typically carried out in the presence of a base such as triethylamine or pyridine.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Sulfonamides: Formed from nucleophilic substitution reactions.

    Brominated Derivatives: Resulting from oxidation or reduction reactions.

    Coupled Products: Formed from coupling reactions with various substituents.

Scientific Research Applications

8-Bromoimidazo[1,2-a]pyridine-3-sulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Bromoimidazo[1,2-a]pyridine-3-sulfonyl chloride is primarily related to its ability to interact with biological targets such as enzymes and receptors. The sulfonyl chloride group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity. The bromine atom can also influence the binding affinity and specificity of the compound towards its molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Bromoimidazo[1,2-a]pyridine-3-sulfonyl chloride is unique due to the presence of both the bromine atom and the sulfonyl chloride group, which confer distinct reactivity and biological activity. The combination of these functional groups allows for versatile chemical modifications and potential therapeutic applications.

Properties

CAS No.

2920142-05-6

Molecular Formula

C7H4BrClN2O2S

Molecular Weight

295.54 g/mol

IUPAC Name

8-bromoimidazo[1,2-a]pyridine-3-sulfonyl chloride

InChI

InChI=1S/C7H4BrClN2O2S/c8-5-2-1-3-11-6(14(9,12)13)4-10-7(5)11/h1-4H

InChI Key

ZEKZWIABZQWDFT-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=CN=C2C(=C1)Br)S(=O)(=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.